trans-1,1,3,5-Tetramethylcyclohexane
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Overview
Description
trans-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where four methyl groups are attached to the 1st, 1st, 3rd, and 5th positions of the cyclohexane ring in a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,3,5-Tetramethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,1,3,5-Tetramethylcyclohexane can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-1,1,3,5-Tetramethylcyclohexane is used as a model compound in studying stereochemistry and conformational analysis. Its unique structure makes it an ideal candidate for understanding the effects of steric hindrance and ring strain in cyclohexane derivatives .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties. Research into similar compounds has shown promise in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it valuable in producing polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1,1,3,5-Tetramethylcyclohexane primarily involves its interactions with various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols through the cleavage of C-H bonds and the formation of C=O bonds .
Comparison with Similar Compounds
cis-1,1,3,5-Tetramethylcyclohexane: The cis isomer of the compound, where the methyl groups are on the same side of the cyclohexane ring.
1,1,3,5-Tetramethylcyclohexane: The parent compound without specific stereochemistry.
1,2,4,5-Tetramethylcyclohexane: A different isomer with methyl groups at the 1st, 2nd, 4th, and 5th positions
Uniqueness: trans-1,1,3,5-Tetramethylcyclohexane is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity, stability, and interactions with other molecules, making it different from its cis counterpart and other isomers .
Properties
Molecular Formula |
C10H20 |
---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(3S,5S)-1,1,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
WOJSMJIXPQLESQ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
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